5-Chloropyrazine-2-carboxylic acid hydrazide

概要

説明

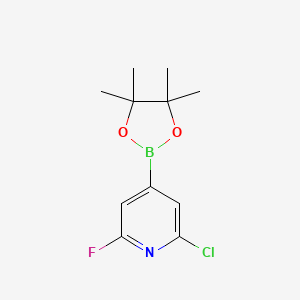

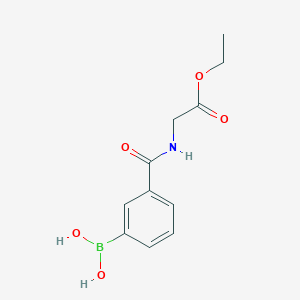

5-Chloropyrazine-2-carboxylic acid hydrazide is a chemical compound with the linear formula C5H5ClN4O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves the reaction of δ-chloro-pyrazine^-carboxylic acid methyl ester with hydrazine monohydrate . This reaction is carried out in methanol and heated to reflux for 48 hours . The reaction mixture is then filtered, and the precipitate collected is dried in vacuo to yield the title compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C5H5ClN4O/c6-4-2-8-3(1-9-4)5(11)10-7/h1-2H,7H2,(H,10,11) . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.57 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Antimicrobial and Antitubercular Activity

Research into hydrazine derivatives, including 5-Chloropyrazine-2-carboxylic acid hydrazide, showcases their potential in antimicrobial and antitubercular applications. These compounds, through structural modifications such as hydrazide–hydrazone derivatives, have been evaluated for their efficacy against tuberculosis and other microbial infections, highlighting a promising avenue for the development of new antimicrobial agents. Notably, studies have identified specific derivatives exhibiting substantial activity against drug-resistant mycobacterial strains, underscoring their potential in addressing antimicrobial resistance (Asif, 2014; Popiołek, 2016).

Psychotropic Potential

Explorations into phosphorylacetohydrazides, a category including this compound derivatives, have unveiled their potential in psychopharmacology. Investigations into specific derivatives have demonstrated promising effects such as memory enhancement, neuroprotective properties, and antidepressant activities, offering insights into their utility in treating neurodegenerative disorders and psychiatric conditions. This research trajectory is critical for the development of new therapeutic agents within the realm of psychopharmacology (Semina et al., 2016).

Genotoxic Impurity Analysis

In the pharmaceutical industry, the control and analysis of hydrazine derivatives as genotoxic impurities in drug products is a critical concern. The methodologies for detecting and quantifying these compounds, including this compound, are essential for ensuring drug safety and compliance with regulatory standards. Advances in analytical techniques have facilitated the detection of such impurities, contributing to the development of safer pharmaceutical products (Elder et al., 2011).

Safety and Hazards

The safety information for 5-Chloropyrazine-2-carboxylic acid hydrazide indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

特性

IUPAC Name |

5-chloropyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-4-2-8-3(1-9-4)5(11)10-7/h1-2H,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDISQAOUDHXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672030 | |

| Record name | 5-Chloropyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848952-83-0 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-chloro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848952-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)